Uredepa

Beschreibung

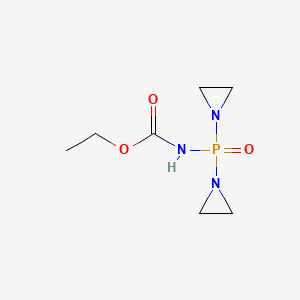

This compound is an aziridine alkylating agent that cross-links with DNA, causing inhibition of DNA synthesis. It has been used as a chemosterilant. (NCI)

Structure

3D Structure

Eigenschaften

CAS-Nummer |

302-49-8 |

|---|---|

Molekularformel |

C7H14N3O3P |

Molekulargewicht |

219.18 g/mol |

IUPAC-Name |

ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |

InChI |

InChI=1S/C7H14N3O3P/c1-2-13-7(11)8-14(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11,12) |

InChI-Schlüssel |

SPDZFJLQFWSJGA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NP(=O)(N1CC1)N2CC2 |

Aussehen |

White to light yellow crystalline power |

melting_point |

89.0 °C |

Andere CAS-Nummern |

302-49-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Urdepa, AB 100, AB-100, AB100, Avinar |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the chemical structure of Uredepa

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Uredepa

Executive Summary

This compound is a bifunctional aziridine-containing organophosphorus compound with significant historical interest for its biological activity. Classified as an alkylating agent, it has been investigated for its antineoplastic properties and, more extensively, as an insect chemosterilant.[1][2] Its mechanism of action is predicated on the high reactivity of its two aziridine rings, which covalently bind to and cross-link biological macromolecules, most notably DNA. This action disrupts cellular replication and transcription, leading to cytotoxicity. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant pharmacological and analytical considerations for researchers and drug development professionals.

Chemical Identity and Core Structure

This compound is a synthetic compound characterized by a central phosphorus atom bonded to two ethylenimine (aziridine) rings and an ethyl carbamate moiety.[2] This unique combination of functional groups dictates its chemical reactivity and biological function.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers across various chemical and regulatory databases.

| Identifier | Value |

| Common Name | This compound[3] |

| IUPAC Name | ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate[4] |

| CAS Name | [Bis(1-aziridinyl)phosphinyl]carbamic acid ethyl ester[2] |

| Synonyms | AB-100, NSC-37095, Avinar, Uredepum, Urethimine[2][4][5] |

| CAS Number | 302-49-8[1][2] |

| Molecular Formula | C₇H₁₄N₃O₃P[1][4][6] |

| SMILES | CCOC(=O)NP(=O)(N1CC1)N2CC2[1][6] |

Structural Representation

The core structure of this compound features a pentavalent phosphorus atom at its center, forming a phosphoryl group (P=O). This phosphorus is bonded to the nitrogen atoms of two highly strained three-membered aziridine rings and the nitrogen of an ethyl carbamate group. The aziridine rings are the primary pharmacophores responsible for the molecule's alkylating activity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound's physical and chemical characteristics are crucial for its handling, formulation, and biological activity. It is a crystalline solid that is readily soluble in water; however, it is unstable in aqueous solutions, where it undergoes decomposition.[2]

| Property | Value | Source |

| Molecular Weight | 219.18 g/mol | [1][2][4][6] |

| Appearance | Crystals (from benzene + cyclohexane) | [2] |

| Melting Point | 88-90 °C | [2] |

| Solubility | Readily soluble in water | [2] |

| Stability | Decomposes in aqueous solution | [2] |

| LogP (calculated) | -0.3 to 0.14 | [4][5] |

Synthesis

The preparation of this compound was first outlined by Bardos et al. in 1959.[2] While the specific details require consulting the original literature, a plausible synthetic route can be inferred from the principles of organophosphorus chemistry. The synthesis would logically involve the formation of the P-N bonds, typically by reacting a suitable phosphorus oxychloride derivative with the corresponding amines.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the P-N bonds, identifying ethyl carbamate, aziridine, and phosphorus oxychloride as key precursors.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

The following protocol is a generalized representation based on established chemical principles for forming such structures.

Step 1: Synthesis of Ethyl N-(dichlorophosphoryl)carbamate

-

To a cooled (0 °C), stirred solution of phosphorus oxychloride (POCl₃) in an anhydrous aprotic solvent (e.g., dichloromethane), add one equivalent of ethyl carbamate.

-

Add a non-nucleophilic base, such as triethylamine, dropwise to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC or NMR.

-

Filter the resulting salt and remove the solvent under reduced pressure to yield the intermediate, ethyl N-(dichlorophosphoryl)carbamate.

-

Causality: Using POCl₃ provides the reactive P-Cl bonds necessary for substitution. The base is critical to prevent the protonation of the carbamate nitrogen, which would render it non-nucleophilic, and to neutralize the acid generated, which could otherwise lead to side reactions.

-

Step 2: Reaction with Aziridine to form this compound

-

Dissolve the crude ethyl N-(dichlorophosphoryl)carbamate intermediate in an anhydrous aprotic solvent.

-

Cool the solution to 0 °C and add two equivalents of aziridine slowly, maintaining the low temperature.

-

Add two additional equivalents of triethylamine or another suitable base to neutralize the generated HCl.

-

Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

-

Upon completion, filter the triethylamine hydrochloride salt.

-

Purify the crude product by recrystallization from a suitable solvent system, such as benzene and cyclohexane, to yield pure this compound crystals.[2]

-

Causality: Aziridine acts as the nucleophile, displacing the chloride ions on the phosphorus center. Precise stoichiometric control and low temperatures are essential due to the high reactivity and potential for polymerization of aziridine.

-

Mechanism of Action

This compound is a classic example of a bifunctional alkylating agent. Its cytotoxic and chemosterilant effects stem from its ability to form covalent bonds with nucleophilic groups in cellular macromolecules.[4]

Activation and DNA Alkylation

The mechanism is initiated by the nucleophilic attack of a biological molecule on one of the carbon atoms of the strained aziridine ring. This process is facilitated by protonation of the aziridine nitrogen under physiological conditions, which makes the ring more susceptible to opening. As a bifunctional agent, this compound can react twice, allowing it to form cross-links. The primary target for such alkylating agents is the N7 position of guanine residues in DNA.

Formation of DNA Cross-links and Cytotoxicity

-

Mono-adduct Formation: One aziridine ring of this compound reacts with the N7 of a guanine base on a DNA strand.

-

Cross-link Formation: The second aziridine ring then reacts with another guanine base on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

-

Consequences: Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby inhibiting both DNA replication and transcription. This blockage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Caption: Mechanism of action of this compound leading to apoptosis.

Pharmacological and Toxicological Profile

Antineoplastic and Chemosterilant Activity

This compound has been categorized as an antineoplastic agent belonging to the aziridine class of alkylating agents.[2][6] Its investigation by the National Cancer Institute, under the designation NSC-37095, underscores its consideration as a potential cancer therapeutic.[4] However, its most documented application is as an experimental insect chemosterilant, where its ability to induce sterility was explored as a method for pest control.[1][2]

Toxicological Considerations

As with all alkylating agents, the activity of this compound is not specific to cancer cells or insect reproductive cells. Its mechanism poses a significant toxicological risk to healthy, rapidly dividing cells in vertebrates.

-

Myelosuppression: Bone marrow is highly susceptible, which can lead to anemia, neutropenia, and thrombocytopenia.

-

Mutagenicity and Carcinogenicity: By directly damaging DNA, this compound is expected to be mutagenic and is a potential carcinogen, a known class effect of alkylating agents.

-

Gastrointestinal Toxicity: The rapidly dividing cells of the gastrointestinal lining are also a likely target, leading to nausea, vomiting, and diarrhea.

Analytical Methodologies

Specific, validated analytical methods for this compound are not widely published in recent literature. However, a robust analytical workflow for its quantification and identification can be designed using standard pharmaceutical analysis techniques.

Proposed Analytical Workflow

A typical workflow for analyzing this compound in a biological or environmental sample would involve extraction, chromatographic separation, and detection.

Caption: Proposed analytical workflow for this compound.

Experimental Protocol: HPLC-UV Quantification

This protocol describes a hypothetical method for quantifying this compound.

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: For a plasma sample, perform a protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

Detector: UV-Vis Diode Array Detector (DAD).

-

Wavelength: Monitor at a suitable wavelength determined by a UV scan (likely in the low UV range, e.g., 210 nm, due to the absence of a strong chromophore).

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the curve.

-

System Suitability: Before analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, and injection repeatability) to ensure the system is performing correctly.

-

Conclusion

This compound is a bifunctional alkylating agent whose chemical structure, dominated by two reactive aziridine rings, defines its biological activity. While it was explored for its antineoplastic potential, its application has been primarily in the experimental realm as an insect chemosterilant. The inherent cytotoxicity and lack of specificity, common to early alkylating agents, likely limited its clinical development in an era of advancing targeted therapies. Nevertheless, this compound remains a valuable case study for understanding the structure-activity relationships of aziridine-based compounds and serves as a reference point in the fields of medicinal chemistry and toxicology.

References

-

DrugFuture. (n.d.). This compound. Retrieved from DrugFuture Chemical Index Database. [Link]

-

Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from alanwood.net. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 9332. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [Link]

-

Drug Central. (n.d.). This compound. Retrieved from drugcentral.org. [Link]

Sources

Uredepa: A Technical Deep Dive into its Discovery, Mechanism, and Scientific History

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Uredepa, an aziridine-containing chemotherapeutic agent. With full editorial control, this document is structured to deliver an in-depth exploration of its scientific journey, from its conceptual origins to its mechanistic action at the molecular level. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven insights, grounded in authoritative scientific literature.

Introduction to this compound: An Alkylating Agent of the Aziridine Class

This compound, chemically known as ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate, is a member of the aziridine class of alkylating agents.[1] Its synonyms include AB-100 and NSC-37095.[1] Historically, alkylating agents were among the first non-hormonal drugs utilized in cancer therapy, with their origins tracing back to the study of sulfur mustards during World War I. These compounds exert their cytotoxic effects by forming covalent bonds with biological macromolecules, most notably DNA. This compound, with its two reactive aziridine rings, functions as a bifunctional alkylating agent, capable of forming cross-links within the DNA structure.

The Scientific Journey: Discovery and Synthesis of this compound

While specific details regarding the initial discovery and the researchers involved in the development of this compound are not extensively documented in readily available literature, its emergence can be situated within the broader mid-20th-century exploration of nitrogen mustards and other aziridine-containing compounds as potential anticancer agents. The synthesis of new bis(1-aziridinyl) phosphinate and phosphoraziridine derivatives was an active area of research for creating novel alkylating agents for therapeutic use.[2][3]

The synthesis of this compound, or ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate, involves the reaction of a phosphoryl compound with aziridine to introduce the reactive alkylating moieties. A general approach to synthesizing similar bis(2,2-dimethyl-1-aziridinyl)phosphinyl (2,2-DMAP) carbamates involves reacting a suitable precursor, such as dichloroisocyanatophosphine oxide, with the desired aziridine derivative, in this case, 2,2-dimethylaziridine, in the presence of a base like triethylamine.[3]

Experimental Protocol: General Synthesis of Phosphoraziridine Carbamates

The following is a generalized protocol based on the synthesis of similar compounds, illustrating the likely chemical steps involved in producing this compound.

Materials:

-

Dichloroisocyanatophosphine oxide

-

Aziridine (or a substituted derivative)

-

Triethylamine

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Ethyl alcohol

Procedure:

-

A solution of dichloroisocyanatophosphine oxide in an anhydrous solvent is cooled in an ice bath.

-

A solution of aziridine and triethylamine in the same solvent is added dropwise to the cooled solution with constant stirring. The triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The resulting mixture, containing the bis(1-aziridinyl)phosphinyl isocyanate, is then reacted with ethyl alcohol to form the final ethyl carbamate product, this compound.

-

The product is isolated and purified using standard techniques such as filtration to remove triethylamine hydrochloride, followed by evaporation of the solvent and recrystallization or chromatography.

Self-Validation:

-

The purity and identity of the synthesized this compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure, and mass spectrometry to confirm the molecular weight.[2] Elemental analysis could also be performed to ensure the correct empirical formula.

Mechanism of Action: DNA Cross-Linking by Aziridine Moieties

The cytotoxic activity of this compound is attributed to its ability to alkylate DNA, leading to the formation of interstrand and intrastrand cross-links.[1] This process inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

The key to this compound's reactivity lies in its two aziridine rings. These three-membered heterocyclic rings are highly strained and susceptible to ring-opening upon nucleophilic attack. The nitrogen atom of the aziridine ring can be protonated, particularly in the slightly acidic tumor microenvironment, which further activates the ring towards nucleophilic attack.

Signaling Pathway of this compound-Induced Cytotoxicity

Sources

- 1. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new bis(1-aziridinyl) phosphinate alkylating agents containing O-phenyl N-phenylcarbamate side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new nucleoside phosphoraziridines as potential site-directed antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental properties of Uredepa as an alkylating agent

An In-Depth Technical Guide to the Fundamental Properties of Uredepa as an Alkylating Agent

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically named ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate, is a bifunctional alkylating agent belonging to the aziridine class of compounds.[1] Its cytotoxic potential stems from the high reactivity of its two three-membered aziridine rings, which, upon activation, covalently bind to and cross-link biological macromolecules, primarily deoxyribonucleic acid (DNA). This action disrupts the fundamental cellular processes of DNA replication and transcription, ultimately leading to cell death.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties, the detailed mechanism of action, and the experimental methodologies used to characterize this compound's function as a DNA alkylating agent.

Physicochemical Characteristics of this compound

This compound is an organophosphorus compound characterized by a central phosphoryl group linked to two aziridine rings and an ethyl carbamate moiety.[1] These structural features are pivotal to its chemical behavior and biological activity.

Core Chemical Structure

The chemical structure of this compound is fundamental to its mechanism. The presence of two aziridinyl groups confers its status as a bifunctional agent, capable of forming two separate covalent bonds.[3]

Caption: 2D Chemical Structure of this compound.

Key Properties Summary

A summary of this compound's essential properties is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate | [1] |

| Molecular Formula | C₇H₁₄N₃O₃P | [1][4] |

| Molecular Weight | 219.18 g/mol | [1] |

| CAS Number | 302-49-8 | [1] |

| Synonyms | AB-100, Uredepum, NSC-37095 | [1][5] |

| Canonical SMILES | CCOC(=O)NP(=O)(N1CC1)N2CC2 | [1][4] |

The Core Mechanism of DNA Alkylation

The therapeutic and cytotoxic effects of this compound are a direct consequence of its ability to alkylate DNA. This process can be understood as a multi-step cascade driven by the inherent chemical reactivity of the aziridine rings.

The Aziridine Ring: A Reservoir of Reactivity

The cornerstone of this compound's alkylating capability is the three-membered aziridine heterocycle. This ring is under significant strain, estimated to be around 27 kcal/mol.[6][7][8] The release of this strain provides a strong thermodynamic driving force for ring-opening reactions, making the ring's carbon atoms susceptible to nucleophilic attack.[6][8]

Bioactivation via Acid Catalysis

This compound itself is a relatively stable prodrug. Its activation into a potent electrophile is typically initiated by protonation of the aziridine nitrogen under physiological or slightly acidic conditions, which are often found in the tumor microenvironment.[9][10] This protonation forms a highly reactive aziridinium ion intermediate.[3] This activation step is critical; unlike nitrogen mustards which form a permanently charged aziridinium ion, aziridines like this compound are uncharged and less reactive until protonated, which can influence their pharmacokinetic profile.[3]

Nucleophilic Attack and DNA Cross-Linking

Once activated, the electrophilic carbons of the aziridinium ion are aggressively attacked by nucleophiles. Within a cell, the most critical nucleophilic targets are the nitrogen and oxygen atoms on DNA bases.[2][3] The N7 position of guanine is the most common site of alkylation.[11][12] The reaction proceeds via an S_N2 mechanism, where the nucleophile (e.g., N7-guanine) attacks a carbon atom of the aziridinium ring, leading to covalent bond formation and simultaneous ring-opening.[6]

As a bifunctional agent, this compound can undergo this reaction twice. After the first alkylation event (monoalkylation), the second aziridine ring can be activated and react with another nucleophilic site on the DNA. This can result in:

-

Intra-strand cross-links: Linking two bases on the same DNA strand.

-

Inter-strand cross-links: Linking bases on opposite DNA strands.

Inter-strand cross-links are particularly cytotoxic because they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription, leading to cell cycle arrest and apoptosis.[3][12]

Caption: Mechanistic pathway of this compound-induced DNA alkylation and cross-linking.

Experimental Protocols for Functional Assessment

To characterize the alkylating properties of this compound, a combination of direct biochemical assays and cell-based functional assays is essential. The following protocols provide a framework for these investigations.

Protocol: In Vitro DNA Alkylation Assay by HPLC-MS

Rationale: This protocol is designed to provide direct, unequivocal evidence of this compound's ability to covalently modify DNA and to identify the specific adducts formed. It validates the foundational step of its mechanism of action.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 100 µg of purified calf thymus DNA with a final concentration of 100 µM this compound in a phosphate-buffered saline (PBS) solution (pH 7.4). Prepare a control sample with DNA and PBS only.

-

Incubation: Incubate the reaction mixtures at 37°C for 24 hours with gentle agitation to ensure homogeneity.

-

DNA Precipitation: Precipitate the DNA by adding 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the DNA. Wash the pellet twice with 70% ethanol to remove unreacted this compound.

-

Enzymatic Digestion: Resuspend the air-dried DNA pellet in a digestion buffer containing nuclease P1 and alkaline phosphatase. Incubate at 37°C for 12 hours to digest the DNA into individual nucleosides.

-

Sample Preparation: Terminate the digestion by heating to 95°C for 5 minutes. Centrifuge to pellet the enzymes and transfer the supernatant containing the nucleosides to an HPLC vial.

-

HPLC-MS/MS Analysis: Analyze the digested sample using a reverse-phase C18 HPLC column coupled to a tandem mass spectrometer (MS/MS). Develop a gradient elution method to separate the canonical nucleosides from potential this compound-DNA adducts. Monitor for the expected mass-to-charge ratio (m/z) of the alkylated guanosine adduct.

Protocol: Cellular Cytotoxicity Assessment via MTT Assay

Rationale: This assay quantifies the biological consequence of DNA alkylation—the inhibition of cell proliferation and induction of cell death. It provides a measure of the compound's potency (IC₅₀), a critical parameter in drug development.

Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa or K562) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (ranging from nanomolar to millimolar concentrations) to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Experimental workflow for determining this compound's cellular cytotoxicity.

Conclusion

This compound exemplifies the core principles of an aziridine-based alkylating agent. Its chemical architecture, featuring two strained aziridine rings, serves as a latent source of high reactivity that is unleashed upon protonation. This bioactivation enables the covalent modification and cross-linking of DNA, a catastrophic event for proliferating cells that blocks fundamental biological processes and triggers cell death. The technical protocols outlined herein provide a robust framework for researchers to validate this mechanism and quantify its cytotoxic potency, forming an essential basis for further investigation in drug development and cancer research.

References

- BenchChem. Basic Principles of Nucleophilic Ring-Opening of Aziridines: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVtpkZ8zrl1qiPTnl1V6XN_K8iCdECe4_Gt4GW5LHvN6jEUNrob43hFiRrH6BNI3MbMcnu5_T795Kh0MDB_wew2mU9_qxNRWmfNdiulXTidV9H_QjoAgYDsskrB88lGjHC42DM6YrTqGkr3py9FUB_iX1XQ2uP3ERFLlZTZrZETYcXZ8II7vGADxjJRHGbQ4cxiyrheh674xH-yw5p9FMAjYPumXobFOF1]

- PubMed. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. [URL: https://vertexaisearch.cloud.google.

- MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [URL: https://www.mdpi.com/2072-6694/16/16/3123]

- PubChem. This compound | C7H14N3O3P | CID 9332. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Uredepa]

- ACS Publications. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00329]

- Royal Society of Chemistry. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01534a]

- ResearchGate. Free energy profile for the reaction mechanism (aziridine ring opening,...). [URL: https://www.researchgate.net/figure/Free-energy-profile-for-the-reaction-mechanism-aziridine-ring-opening-proton-transfer_fig2_322692040]

- PubMed. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. [URL: https://pubmed.ncbi.nlm.nih.gov/3159357/]

- Frontiers. Regioselective ring opening of aziridine for synthesizing azaheterocycle. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1275929/full]

- National Institutes of Health. Biosynthesis of DNA-Alkylating Antitumor Natural Products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

- ResearchGate. Modification of cellular DNA by synthetic aziridinomitosenes | Request PDF. [URL: https://www.researchgate.net/publication/221927373_Modification_of_cellular_DNA_by_synthetic_aziridinomitosenes]

- GSRS. This compound. [URL: https://gsrs.

- PubMed. Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. [URL: https://pubmed.ncbi.nlm.nih.gov/4784110/]

- ChEMBL. Compound: this compound (CHEMBL457157). [URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL457157/]

- PubMed. Analytical methods for measuring urea in pharmaceutical formulations. [URL: https://pubmed.ncbi.nlm.nih.gov/9260657/]

- National Institutes of Health. URD12: A urea derivative with marked antitumor activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063539/]

- BioPharma Notes. Alkylating agents. [URL: https://www.biopharmanotes.

- National Institutes of Health. Alkylating Agents - LiverTox. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548094/]

Sources

- 1. This compound | C7H14N3O3P | CID 9332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Compound: this compound (CHEMBL457157) - ChEMBL [ebi.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 11. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alkylating agents - BioPharma Notes [biopharmanotes.com]

A Preliminary Investigation into the Biological Activity of Uredepa: An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial biological evaluation of Uredepa, an aziridine-containing phosphoramide. Drawing upon established principles of anticancer drug screening and genotoxicity assessment, this document outlines a tiered experimental approach designed to elucidate the cytotoxic and DNA cross-linking activities of this compound. The protocols herein are presented as self-validating systems, incorporating appropriate controls and detailed procedural explanations to ensure scientific rigor. The overarching objective is to furnish researchers with a robust and logically structured methodology for the preliminary characterization of this compound's biological potential, thereby informing subsequent stages of drug development.

Introduction and Scientific Rationale

This compound, chemically known as ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate, is a molecule of interest due to its structural features, notably the presence of two highly reactive aziridine rings.[1] Aziridine moieties are characteristic of a class of alkylating agents known to exert cytotoxic effects by forming covalent bonds with biological macromolecules, most significantly DNA.[1] The resultant DNA adducts, particularly interstrand cross-links, can physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This mechanism of action is the cornerstone of many clinically utilized chemotherapeutic agents.

The urea functional group within the this compound structure is also of considerable interest. Urea derivatives are prevalent in medicinal chemistry, recognized for their capacity to form stable hydrogen bonds with protein and receptor targets.[2] This interaction can modulate drug potency, selectivity, and overall pharmacokinetic properties.[2] The confluence of the alkylating aziridine groups and the hydrogen-bonding urea moiety in this compound necessitates a systematic investigation into its biological activities, with a primary focus on its potential as an anticancer agent.

This guide delineates a two-pronged investigative strategy. The initial phase focuses on quantifying the cytotoxic effects of this compound across a panel of human cancer cell lines. The second phase aims to mechanistically probe the hypothesis that this compound's cytotoxicity is mediated, at least in part, by the induction of DNA interstrand cross-links.

Experimental Design: A Tiered Approach

The following experimental workflow is designed to systematically evaluate the biological activity of this compound.

Caption: Tiered experimental workflow for this compound's biological activity investigation.

Phase 1: Cytotoxicity Profiling

The initial step in characterizing a potential anticancer agent is to determine its cytotoxic profile against a range of cancer cell lines. This allows for an assessment of both the potency and the spectrum of activity.

Selection of Cell Lines

A judicious selection of cell lines is critical for obtaining meaningful data. The chosen panel should represent diverse tissue origins to identify potential tissue-specific sensitivities. Furthermore, the inclusion of a non-cancerous cell line is essential for evaluating the selectivity of the compound.

Recommended Cell Lines:

| Cell Line | Tissue of Origin | Characteristics | Source |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive | ATCC |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative | ATCC |

| A549 | Lung Carcinoma | Adenocarcinomic alveolar basal epithelial cells | ATCC[3] |

| HepG2 | Hepatocellular Carcinoma | Epithelial-like | ATCC[4] |

| NHDF | Normal Human Dermal Fibroblasts | Normal, non-cancerous control | ATCC |

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[6]

Protocol:

-

Cell Seeding:

-

Culture the selected cell lines in their recommended media until they reach approximately 80% confluency.

-

Trypsinize the cells, perform a cell count, and adjust the cell suspension to a density of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin at its known IC50 concentration for each cell line).[7][8][9]

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

Data Analysis:

The percentage of cell viability will be calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value, the concentration of this compound that inhibits 50% of cell growth, will be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Phase 2: Mechanistic Investigation of DNA Interstrand Cross-linking

Based on the cytotoxic profile of this compound, a sensitive cancer cell line will be selected for mechanistic studies. The alkaline Comet assay is a sensitive and reliable method for detecting DNA strand breaks and, with modifications, can be used to detect DNA interstrand cross-links.[11] The principle of this modified assay is that ICLs will physically prevent the separation of DNA strands under denaturing conditions, leading to a reduction in the migration of DNA from the nucleus during electrophoresis.[12]

Alkaline Comet Assay

Protocol:

-

Cell Treatment and Harvesting:

-

Seed the selected cancer cell line in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a defined period (e.g., 24 hours).

-

Include a negative control (vehicle-treated cells) and a positive control for ICL formation (e.g., Cisplatin at a known effective concentration).[11][13][14]

-

After treatment, wash the cells with ice-cold PBS, trypsinize, and resuspend in PBS at a concentration of 1 x 105 cells/mL.

-

-

Slide Preparation and Lysis:

-

Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.

-

Pipette the mixture onto a Comet assay slide and allow it to solidify at 4°C for 10 minutes.

-

Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 freshly added) at 4°C for at least 1 hour.[15]

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently rinse the slides with distilled water.

-

Place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Apply a voltage of 25 V and adjust the current to 300 mA for 20-30 minutes. All steps should be performed under dim light to prevent additional DNA damage.

-

-

Neutralization and Staining:

-

After electrophoresis, gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide and incubating for 5 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using appropriate software to quantify the extent of DNA migration (e.g., tail moment, which is the product of the tail length and the fraction of DNA in the tail).

-

Data Interpretation:

A significant decrease in the tail moment in this compound-treated cells compared to the negative control (but after induction of a fixed amount of random strand breaks by irradiation) is indicative of the presence of DNA interstrand cross-links. The extent of this reduction can be correlated with the concentration of this compound used.

Caption: Principle of the Comet assay for detecting DNA interstrand cross-links.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines

| Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |

| MCF-7 | ||

| MDA-MB-231 | ||

| A549 | ||

| HepG2 | ||

| NHDF |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Table 2: Quantification of DNA Interstrand Cross-links by Comet Assay

| Treatment | Concentration | Mean Tail Moment ± SD | % Reduction in Tail Moment |

| Vehicle Control | - | 0% | |

| This compound | 0.5x IC50 | ||

| This compound | 1x IC50 | ||

| This compound | 2x IC50 | ||

| Cisplatin | [Conc.] |

Conclusion and Future Directions

The successful execution of the experiments outlined in this guide will provide a foundational understanding of this compound's biological activity. The cytotoxicity data will establish its potency and cancer cell selectivity, while the Comet assay will offer mechanistic insight into its DNA-damaging capabilities. Positive results from this preliminary investigation would warrant further, more in-depth studies, including:

-

Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at specific checkpoints.

-

Apoptosis Assays: To confirm that the observed cytotoxicity is due to the induction of programmed cell death.

-

In Vivo Studies: To evaluate the efficacy and toxicity of this compound in preclinical animal models of cancer.

This structured and rigorous approach will ensure that the biological potential of this compound is thoroughly and efficiently evaluated, paving the way for its potential development as a novel therapeutic agent.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9332, this compound. [Link]

-

Daina, A., & Zoete, V. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4477. [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

-

Spanswick, V. J., et al. (2010). Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay. Methods in Molecular Biology, 641, 247-260. [Link]

-

Olive, P. L. (2012). Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay. Methods in Molecular Biology, 920, 275-285. [Link]

-

Medscape. (2023). Non-Hodgkin Lymphoma (NHL) Medication. [Link]

-

Gonder, U., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Oncology Letters, 11(6), 4237-4245. [Link]

-

JoVE. (2012). Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. [Link]

-

Zare, H., et al. (2015). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 10(5), 431-439. [Link]

-

Todd, A. K., & Fu, M. M. (2022). Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy. Frontiers in Cell and Developmental Biology, 10, 888631. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. static.igem.wiki [static.igem.wiki]

- 3. atcc.org [atcc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 14. Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]

Unlocking the Research Potential of Uredepa: A Technical Guide for Scientists

This guide provides an in-depth exploration of Uredepa, a bifunctional alkylating agent, for researchers, scientists, and professionals in drug development. While historically recognized as an insect chemosterilant, the inherent reactivity of its aziridine moieties suggests a broader potential in biomedical research, particularly in oncology. This document synthesizes the theoretical framework of its mechanism of action, proposes potential research applications, and provides detailed, field-proven methodologies for its investigation.

Introduction to this compound: A Molecule with Latent Potential

This compound, also known by its synonyms AB-100 and NSC-37095, is an organophosphorus compound characterized by the presence of two reactive aziridine rings.[1] Its chemical structure, ethyl [bis(1-aziridinyl)phosphinyl]carbamate, positions it within the class of aziridine-containing alkylating agents.[1] Historically, its primary application has been in entomology as an insect chemosterilant, inducing sterility by interfering with the reproductive processes of insects.[2][3] However, the very mechanism that underlies its sterilizing effects in insects—the ability to alkylate DNA—is a cornerstone of many established anticancer chemotherapeutics.[4] This guide will delve into the scientific underpinnings of this compound's activity and lay out a roadmap for exploring its potential as a research tool in oncology and beyond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 302-49-8 | [2] |

| Molecular Formula | C₇H₁₄N₃O₃P | [2] |

| Molecular Weight | 219.18 g/mol | [2] |

| Synonyms | AB-100, NSC-37095, Avinar | [1] |

The Core Mechanism: DNA Alkylation by Aziridine Moieties

The research potential of this compound is fundamentally linked to the electrophilic nature of its two aziridine rings. This section elucidates the mechanistic principles of this action, drawing parallels with well-characterized aziridine-containing anticancer agents like Thiotepa and Mitomycin C.[5]

The strained three-membered aziridine ring is susceptible to nucleophilic attack, particularly by the electron-rich centers in biological macromolecules.[1] In the cellular environment, the primary target for these agents is DNA. The proposed mechanism of action for this compound involves the alkylation of DNA, a process that can be broken down into the following key steps:

-

Nucleophilic Attack: The nitrogen atoms within the DNA bases, most notably the N7 position of guanine, act as nucleophiles, attacking the electrophilic carbon atoms of the aziridine rings of this compound.[6]

-

Formation of Monoadducts: This initial reaction results in the formation of a covalent bond between this compound and a single DNA strand, creating a monoadduct.

-

Intra- and Interstrand Cross-linking: As a bifunctional agent with two reactive sites, a this compound molecule that has formed a monoadduct can then react with a second DNA base. This second reaction can occur on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

-

Disruption of DNA Function: The formation of these DNA adducts and cross-links creates significant distortions in the DNA double helix.[5] These structural aberrations physically obstruct the activity of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[6]

-

Induction of Cell Cycle Arrest and Apoptosis: The cellular DNA damage response (DDR) pathways recognize these DNA lesions. If the damage is too extensive to be repaired, the cell will be triggered to undergo programmed cell death, or apoptosis.[7]

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Potential Research Applications in Oncology

The DNA-damaging capability of this compound positions it as a candidate for investigation in cancer research. Its potential applications can be explored in several key areas:

-

Screening for Antineoplastic Activity: this compound can be systematically screened against a panel of human cancer cell lines to identify tumor types that exhibit high sensitivity to its cytotoxic effects.

-

Synergistic Combination Studies: A common strategy in cancer therapy is the use of combination treatments. This compound could be investigated in combination with other anticancer agents, such as other chemotherapeutics, targeted therapies, or radiation, to identify potential synergistic interactions.[6]

-

Exploiting DNA Repair Deficiencies: Cancer cells with defects in their DNA repair pathways, such as those with mutations in the Nucleotide Excision Repair (NER) pathway, may be particularly vulnerable to alkylating agents like this compound.[5] This provides a rationale for investigating this compound in the context of specific cancer genotypes.

-

Development of Novel Drug Delivery Systems: The physicochemical properties of this compound can be characterized to inform the development of novel drug delivery systems, such as nanoparticle formulations, to enhance its tumor-targeting capabilities and reduce off-target toxicity.

Experimental Protocols for In Vitro Investigation

The following protocols are provided as a general framework for the in vitro evaluation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental objectives.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC₅₀).

Methodology (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[8]

Caption: Workflow for determining the cytotoxicity of this compound.

DNA Damage Assessment

Objective: To visualize and quantify the extent of DNA damage induced by this compound.

Methodology (Comet Assay):

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

Cell Harvesting: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Established Application: Insect Chemosterilant

While the focus of this guide is on the potential biomedical research applications of this compound, it is crucial to acknowledge its established role as an insect chemosterilant.[2] Chemosterilants are chemical agents that cause sterility in insects, and they have been explored as a method of pest control.[3] The mechanism of action in this context is also believed to be DNA alkylation, which disrupts gametogenesis and leads to the production of non-viable gametes. Understanding the literature in this area may provide valuable insights into the in vivo activity, stability, and potential off-target effects of this compound.

Conclusion and Future Directions

This compound represents a molecule with a well-defined chemical structure and a mechanism of action that is highly relevant to cancer research. Although specific data on its antineoplastic activity is limited in the public domain, its classification as an aziridine-containing alkylating agent provides a strong rationale for its investigation as a potential anticancer agent. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate its efficacy and mechanism of action. Future research should focus on comprehensive in vitro screening, mechanistic studies to confirm its DNA-damaging properties, and, if promising data is generated, progression to in vivo models. By leveraging the principles of chemical biology and cancer pharmacology, the research community can unlock the full potential of this compound as a valuable tool in the quest for new therapeutic strategies.

References

-

A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Alkylating Agents - Holland-Frei Cancer Medicine. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Alkylating anticancer agents and their relations to microRNAs. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Thiotepa - Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 7, 2026, from [Link]

-

In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Chemotherapy: Alkylating Agents for Lung Cancer Treatment. (n.d.). LungCancer.net. Retrieved January 7, 2026, from [Link]

-

Alkylating Agents: Understanding Their Role in Medicine. (n.d.). ReelMind. Retrieved January 7, 2026, from [Link]

-

Synthesis of aziridinylallylaminophosphine oxides and sulfides as potential adjuvant cancer chemotherapeutic agents. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

DNA Damage and DNA Repair: Types and Mechanism. (2023, September 8). Microbe Notes. Retrieved January 7, 2026, from [Link]

-

Representative examples of 2-cyanoaziridines as antitumor drugs. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Curcumin-Loaded Apotransferrin Nanoparticles Provide Efficient Cellular Uptake and Effectively Inhibit HIV-1 Replication In Vitro. (n.d.). PLOS One. Retrieved January 7, 2026, from [Link]

-

The Effect of Platelet-Rich Plasma In Vitro on Primary Cells: Rat Osteoblast-like Cells and Human Endothelial Cells. (2010, July 1). Radboud Repository. Retrieved January 7, 2026, from [Link]

-

Vitamin C attenuates the toxic effect of aristolochic acid on renal tubular cells via decreasing oxidative stress‑mediated cel. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. (2024, April 14). CORE. Retrieved January 7, 2026, from [Link]

-

Folate and Folate−PEG−PAMAM Dendrimers: Synthesis, Characterization, and Targeted Anticancer Drug Delivery Potential in Tumor Bearing Mice. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Enhancement of antitumor natural killer cell activation by orally administered Spirulina extract in mice. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Enhancing Anticancer Efficacy of Chemotherapeutics Using Targeting Ligand-Functionalized Synthetic Antigen Receptor-Mesenchymal Stem Cells. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Schematic diagrams of the experimental protocols used. (A) Continuous house dust mite (HDM) exposure protocol. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A high-performance, non-radioactive potency assay for measuring cytotoxicity. (2017, January 19). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

-

An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. (2023, March 22). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

In vitro antioxidant activity at concentration of 100 µM/mL and in... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022. (2025, October 13). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hexahydroquinolines are Antimalarial Candidates with Potent Blood Stage and Transmission-Blocking Activity. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Hexahydroquinolines are antimalarial candidates with potent blood-stage and transmission-blocking activity. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

- US20200030282A1 - Compositions and methods for treating cancer. (n.d.). Google Patents.

- WO2000053231A2 - Fatty acid-anticancer conjugates and uses thereof. (n.d.). Google Patents.

- WO2018237084A1 - Compounds that interact with the ras superfamily for the treatment of cancers, inflammatory diseases, rasopathies, and fibrotic disease. (n.d.). Google Patents.

-

Chemical Abstract 1997. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and Biological Activity of 8-Hydroxyurolithin A Class PDE2 Inhibitors. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Chemosterilant Uredepa: A Technical Guide to its Application in Insect Sterilization

Introduction: The Sterile Insect Technique and the Role of Uredepa

The ever-present challenge of managing insect pest populations that threaten agriculture and public health has driven the development of innovative control strategies. Beyond conventional insecticides, the Sterile Insect Technique (SIT) stands out as a targeted and environmentally conscious approach. SIT involves the mass rearing of a target insect species, sterilizing them, and then releasing them into the wild population. The sterile insects mate with their wild counterparts, resulting in no offspring and a subsequent decline in the pest population.[1] This method is species-specific and becomes more efficient as the target pest population decreases.

Central to the success of SIT is the method of sterilization. While radiation has been a cornerstone of SIT, chemosterilants—chemical compounds that induce sterility—offer a viable alternative. This guide focuses on a specific chemosterilant: This compound .

This compound, chemically known as ethyl [bis(aziridin-1-yl)phosphinoyl]carbamate, is an aziridine alkylating agent.[2][3] Its efficacy as an insect chemosterilant lies in its ability to interfere with the fundamental processes of DNA replication and cell division, ultimately leading to sterility. This technical guide will provide an in-depth exploration of this compound, from its molecular mechanism of action to practical considerations for its application in research and pest management programs.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, formulation, and application.

| Property | Value |

| IUPAC Name | ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate[2][3] |

| CAS Number | 302-49-8[2][3] |

| Molecular Formula | C₇H₁₄N₃O₃P[2][3] |

| Molecular Weight | 219.18 g/mol [2] |

Mechanism of Action: DNA Alkylation and Induction of Sterility

This compound's sterilizing effect stems from its nature as an alkylating agent. The core of its activity lies in the highly reactive aziridine rings in its structure. These rings can undergo nucleophilic attack, leading to the covalent bonding of the this compound molecule to biological macromolecules, most significantly, DNA.[2]

The proposed mechanism involves the following key steps:

-

Activation: The aziridine rings of this compound are protonated, which increases their electrophilicity and susceptibility to attack by nucleophiles.

-

Nucleophilic Attack by DNA: The electron-rich nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA, particularly the N7 position of guanine, act as nucleophiles. They attack the activated aziridine ring, opening it and forming a covalent bond between this compound and the DNA base.

-

Cross-linking: As this compound possesses two aziridine rings, it can react with two different nucleophilic sites on DNA. This can result in the formation of intra-strand or inter-strand cross-links. Inter-strand cross-links are particularly detrimental as they prevent the separation of the DNA double helix, a critical step in both DNA replication and transcription.

-

Inhibition of DNA Synthesis: The presence of this compound adducts and cross-links on the DNA template physically obstructs the action of DNA polymerase. This leads to a halt in DNA replication, preventing the cell from dividing.

-

Induction of Apoptosis: The extensive DNA damage caused by this compound can trigger the cell's natural quality control mechanisms, leading to programmed cell death, or apoptosis.

In the context of insect reproduction, this disruption of DNA synthesis and cell division has profound consequences for gametogenesis. In males, it can lead to the production of non-viable sperm or sperm with dominant lethal mutations. In females, it can inhibit oogenesis, preventing the development of viable eggs.

Caption: Molecular mechanism of this compound leading to insect sterility.

Experimental Protocols for the Application of this compound

The successful application of this compound as a chemosterilant in a research or operational setting requires carefully designed protocols. The following provides a general framework for the application and assessment of this compound's efficacy.

Synthesis of this compound

While detailed, proprietary synthesis methods may vary, the general synthesis of this compound, an O-phenyl N-phenylcarbamate derivative, can be conceptualized based on established organic chemistry principles. A plausible synthetic route involves the reaction of a corresponding aniline with ethyl chloroformate to form the carbamate, followed by subsequent reactions to introduce the bis(1-aziridinyl)phosphinyl group.[1][4][5]

Formulation of this compound for Insect Application

For practical application, this compound must be formulated to ensure its stability and effective delivery to the target insect. Common formulation types for insecticides and chemosterilants include:

-

Emulsifiable Concentrates (EC): this compound can be dissolved in a suitable organic solvent along with an emulsifying agent, allowing it to be mixed with water for spray applications.[6]

-

Wettable Powders (WP): The active ingredient is mixed with a fine, inert carrier and a wetting agent, which allows it to be suspended in water for spraying.[6]

-

Dusts: this compound can be combined with a dry, inert carrier for direct application as a dust.

-

Baits: The chemosterilant can be incorporated into a food source that is attractive to the target insect species.

The choice of formulation will depend on the target insect's biology, the application environment, and the desired mode of delivery.[6]

Application and Efficacy Assessment Workflow

A standardized workflow is crucial for evaluating the chemosterilant effects of this compound.

Caption: A generalized workflow for assessing the efficacy of this compound as an insect chemosterilant.

Step-by-Step Protocol for Efficacy Assessment (Example: House Fly, Musca domestica)

-

Insect Rearing: Maintain a healthy, standardized colony of the target insect species under controlled laboratory conditions (e.g., 25°C, 60% RH, 12:12 L:D cycle).

-

This compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent or incorporate it into the adult diet at varying concentrations.

-

Treatment:

-

Feeding: Provide adult insects with the this compound-laced diet for a specified period.

-

Topical Application: Apply a precise volume of the this compound solution to the dorsal thorax of individual insects using a microapplicator.

-

-

Mating Crosses: Set up mating crosses between treated males and untreated females, untreated males and treated females, and treated males and treated females. A control group of untreated males and females should also be established.

-

Oviposition and Egg Collection: Provide an appropriate oviposition substrate and collect eggs daily.

-

Data Collection:

-

Fecundity: Count the number of eggs laid per female.

-

Fertility (Egg Hatch): Determine the percentage of eggs that hatch.

-

Adult Longevity: Monitor and record adult mortality in all groups.

-

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the effective concentration of this compound that induces a high level of sterility with minimal adult mortality.

Efficacy of this compound Against Target Insect Species

Toxicology and Environmental Considerations

The use of any chemical in pest control necessitates a thorough evaluation of its potential impact on non-target organisms and the environment.

Toxicity to Non-Target Organisms

As an alkylating agent, this compound has the potential to be toxic to a wide range of organisms, not just the target insect species.[11][12][13] Therefore, a comprehensive risk assessment should be conducted before its use in any open-field application. This includes evaluating its toxicity to beneficial insects (e.g., pollinators), aquatic life, and vertebrates. Laboratory studies are essential to determine the LD50 (lethal dose for 50% of the population) for various non-target species.

Environmental Fate and Degradation

The persistence of this compound in the environment is a critical factor in its overall risk profile. Ideally, a chemosterilant should degrade relatively quickly into non-toxic byproducts to minimize long-term environmental contamination.[14][15][16][17] Factors influencing its degradation include:

-

Photodegradation: Breakdown upon exposure to sunlight.

-

Hydrolysis: Reaction with water.

-

Biodegradation: Breakdown by microorganisms in the soil and water.

Further research is needed to fully elucidate the environmental fate and degradation pathways of this compound.

Historical Perspective and Future Outlook

The exploration of chemosterilants like this compound for insect control was particularly active in the mid-20th century, alongside the development of the Sterile Insect Technique. While the initial focus was on highly effective compounds, concerns over their potential mutagenic and carcinogenic properties, as well as their environmental impact, led to a decline in their widespread use in favor of radiation-based sterilization.

However, with advancements in our understanding of molecular biology and a growing need for targeted pest management strategies, there is a renewed interest in the development of safer and more specific chemosterilants. The future of this compound and similar compounds will likely depend on:

-

Development of more targeted delivery systems: This could involve the use of species-specific baits or formulations that minimize exposure to non-target organisms.

-

Further toxicological and environmental impact studies: A more complete understanding of the risks associated with this compound is necessary for its responsible use.

-

Integration with other pest management tactics: this compound could be a valuable tool within an Integrated Pest Management (IPM) framework, used in combination with other control methods to enhance efficacy and sustainability.

Conclusion

This compound, as an aziridine alkylating agent, represents a potent chemical tool for inducing sterility in insects. Its mechanism of action, centered on the disruption of DNA replication, offers a powerful method for population control within the framework of the Sterile Insect Technique. However, its practical application must be approached with a clear understanding of its toxicological and environmental profile. This guide has provided a comprehensive overview of the technical aspects of this compound, from its molecular function to considerations for its use in the field. Further research and development will be crucial in determining the future role of this compound and other chemosterilants in the ongoing effort to manage insect pests in a safe and effective manner.

References

-

This compound | C7H14N3O3P | CID 9332 - PubChem. (n.d.). PubChem. Retrieved from [Link]

- Peer review of the pesticide risk assessment of the active substance urea. (2023). EFSA Journal, 21(8), e08169.

-

ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate. (n.d.). ChemBK. Retrieved from [Link]

- Hsiao, Y. Y., & Bardos, T. J. (1973). Synthesis of new bis(1-aziridinyl) phosphinate alkylating agents containing O-phenyl N-phenylcarbamate side chains. Journal of Medicinal Chemistry, 16(4), 391–394.

- Urea derivatives, preparation and use. (1982). Google Patents.

- Efficacy of plant extracts against the immature stage of house fly, Musca domestica (Diptera: Muscidae). (2022). The Malaysian Society of Parasitology and Tropical Medicine, 53(3), 1-12.

- Preparation method of urea using fertilizer to control pests. (n.d.). Google Patents.

-

Urea. (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]

-

Efficacy of plant extracts against the immature stage of house fly, Musca domestica (Diptera: Muscidae). (2024). PubMed. Retrieved from [Link]

-

Manuals and protocols for insect pest control. (n.d.). International Atomic Energy Agency (IAEA). Retrieved from [Link]

- In vivo repair of ENU-induced oxygen alkylation damage by the nucleotide excision repair mechanism in Drosophila melanogaster. (2001). Molecular Genetics and Genomics, 265(3), 438-445.

- Insecticidal Ureas and thioureas. (n.d.). Google Patents.

-

NON-TARGET ARTHROPODS ON PLANTS. (n.d.). Eurofins Scientific. Retrieved from [Link]

- Metcalf, R. L., Lu, P. Y., & Bowlus, S. (1975). Degradation and environmental fate of 1-(2,6-difluorobenzoly)-3-(4-chlorophenyl) urea. Journal of Agricultural and Food Chemistry, 23(3), 359–364.

- Khan, R., Ulusan, S., Banerjee, S., & Dogan, Ö. (2020). Synthesis, Characterization and Evaluation of Cytotoxic Activities of Novel Aziridinyl Phosphonic Acid Derivatives. European Journal of Organic Chemistry, 2020(10), 1435-1443.

-

Pesticides found widely toxic to non-target organisms in low concentrations. (2025). PAN Europe. Retrieved from [Link]

- Ahyanti, M., et al. (2021). Potential of Some Plants as Bioinsecticides of the House Fly (Musca domestica). In Proceedings of the 2nd International Conference on Environmental Science and Sustainable Development (ICESSED 2020).

- Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2004). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation. Polish Journal of Environmental Studies, 13(6), 617-626.

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Urea-containing agrochemical solid preparation and method for producing the same. (n.d.). Google Patents.

- Sillanpää, M., & Oikari, A. (2002). Biological and Photochemical Degradation Rates of Diethylenetriaminepentaacetic Acid (DTPA) in the Presence and Absence of Fe(III). Chemosphere, 48(10), 1037-1044.

- Coast, G. M. (2001). Diuresis in the housefly (Musca domestica) and its control by neuropeptides. Peptides, 22(2), 153–160.

-

Pesticide Formulations. (2018). University of Kentucky. Retrieved from [Link]

- Improvement of the Mass-Rearing Protocols for the South American Fruit Fly for Application of the Sterile Insect Technique. (2021). Insects, 12(7), 624.

- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.

-

Potential of Some Plants as Bioinsecticides of the House Fly (Musca domestica). (2021). Atlantis Press. Retrieved from [Link]

- Imidacloprid: Comparative toxicity, DNA damage, ROS production and risk assessment for aquatic non-target organisms. (2023). Environmental Pollution, 316(Pt 2), 120682.

- Repair of DNA alkylation adducts in mammalian cells. (1985). Journal of the National Cancer Institute, 74(4), 759-766.

- Environmental Fate and Degradation of Glyphosate in Soil. (2018). Pertanika Journal of Scholarly Research Reviews, 4(1), 102-116.

- Parker, A. G., & Vreysen, M. J. B. (2005). Sterile Insect Quality Control/Assurance. In Sterile Insect Technique (pp. 400-410). Springer, Dordrecht.

- Comparing the acute and chronic toxicity of flupyradifurone and imidacloprid to non-target aquatic arthropod species. (2022). Environmental Pollution, 307, 119522.

Sources

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. This compound | C7H14N3O3P | CID 9332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis of new bis(1-aziridinyl) phosphinate alkylating agents containing O-phenyl N-phenylcarbamate side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]

- 7. msptm.org [msptm.org]

- 8. Efficacy of plant extracts against the immature stage of house fly, Musca domestica (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diuresis in the housefly (Musca domestica) and its control by neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]